molecular formula C14H14ClN3O3S B7687552 2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide

2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B7687552
M. Wt: 339.8 g/mol
InChI Key: CQMDPUZKMVQIPC-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a 4-chlorophenyl ring and an acetamide group linked to a pyridin-4-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Amidation reaction: The sulfonyl chloride is then reacted with pyridin-4-ylmethylamine in the presence of a base such as triethylamine (Et₃N) to form the sulfonamide intermediate.

    Acetylation: The final step involves the acetylation of the sulfonamide intermediate with acetic anhydride (Ac₂O) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Sulfonamide derivatives, thiol derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules with potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer agents.

    Biological Studies: The compound is employed in biological studies to investigate its effects on cellular processes and its potential as a drug candidate.

    Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules and heterocycles.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The pyridin-4-ylmethyl moiety enhances the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)acetamide: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.

    2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide: Contains a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl, affecting its binding affinity and selectivity.

    4-chlorobenzenesulfonamide: A simpler sulfonamide derivative with different applications and reactivity.

Uniqueness

2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl and pyridin-4-ylmethyl groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c15-12-1-3-13(4-2-12)22(20,21)18-10-14(19)17-9-11-5-7-16-8-6-11/h1-8,18H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMDPUZKMVQIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(=O)NCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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